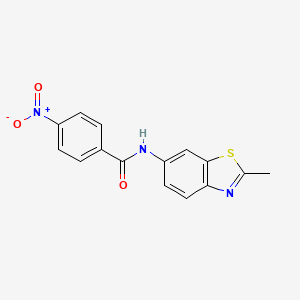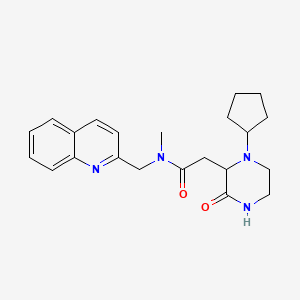
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide, also known as CP-724,714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was originally developed as a potential cancer therapy, specifically for non-small cell lung cancer (NSCLC), but has also shown promise in other types of cancer.
Mécanisme D'action
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide works by binding to the EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting the activity of this receptor, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide for lab experiments is its specificity for the EGFR. This makes it a useful tool for studying the role of this receptor in cancer growth and progression. However, one limitation is that it may not be effective in all types of cancer, and may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research on 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide. One area of interest is the development of combination therapies that include 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and other cancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide treatment. Additionally, further research is needed to fully understand the mechanisms of action of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide and its potential for use in other types of cancer.
Méthodes De Synthèse
The synthesis of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide involves several steps, starting with the reaction of 2-quinolinylmethylamine with N-methyl-2-bromoacetamide to form an intermediate. The intermediate is then reacted with cyclopentanone to form the final product, 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide.
Applications De Recherche Scientifique
2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(2-quinolinylmethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated efficacy in various types of cancer, including NSCLC, breast cancer, and head and neck cancer.
Propriétés
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(15-17-11-10-16-6-2-5-9-19(16)24-17)21(27)14-20-22(28)23-12-13-26(20)18-7-3-4-8-18/h2,5-6,9-11,18,20H,3-4,7-8,12-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBZJHLOYOSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)CC3C(=O)NCCN3C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
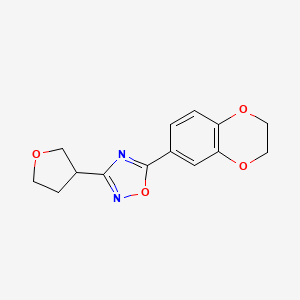
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)

![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)
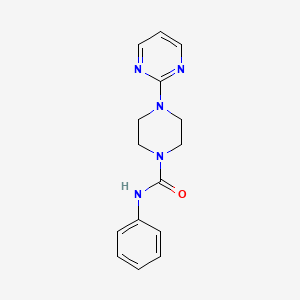
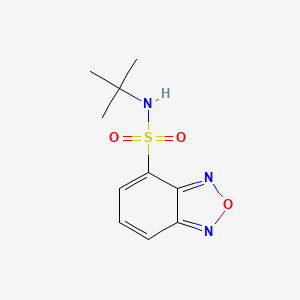
![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
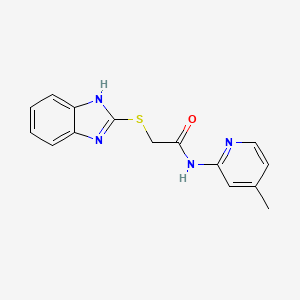
![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)

